1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
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Overview
Description
1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidine ring substituted with dichlorophenyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves the condensation of appropriate substituted benzaldehydes with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinones with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antiviral, anticancer, and antimicrobial properties. It is being investigated as a potential drug candidate for various diseases.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a molecular probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 2,4-Dichlorophenoxyacetic acid
- 1-(2,4-Dichlorophenyl)-3-(4-morpholin-4-yl)phenylprop-2-en-1-one
Uniqueness: 1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
334498-06-5 |
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Molecular Formula |
C18H14Cl2N2O |
Molecular Weight |
345.2g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O/c1-11-17(13-6-4-3-5-7-13)18(23)21-12(2)22(11)16-9-8-14(19)10-15(16)20/h3-10H,1-2H3 |
InChI Key |
SMDFLYZYLDQAPS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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